Dehydroxy Bromocelecoxib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroxy Bromocelecoxib is a chemical compound with the molecular formula C₁₇H₁₃BrF₃N₃O₂S and a molecular weight of 460.27 g/mol . It is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme . This compound is primarily used in research settings, particularly in the fields of proteomics and analytical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Bromocelecoxib involves several steps, starting with the bromination of a precursor molecule. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
化学反応の分析
Types of Reactions
Dehydroxy Bromocelecoxib undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols or amines .
科学的研究の応用
Dehydroxy Bromocelecoxib has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in quality control and analytical studies during the commercial production of Celecoxib.
作用機序
The mechanism of action of Dehydroxy Bromocelecoxib is similar to that of Celecoxib. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby reducing the production of prostaglandins that cause inflammation and pain . The compound binds to the active site of the COX-2 enzyme, blocking its activity and leading to anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Celecoxib: The parent compound, known for its selective COX-2 inhibition.
Rofecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties.
Valdecoxib: A COX-2 inhibitor used for the treatment of arthritis and pain.
Uniqueness
Dehydroxy Bromocelecoxib is unique due to its specific bromination, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Celecoxib . This modification can potentially lead to variations in its efficacy and safety profile, making it a valuable compound for further research and development .
生物活性
Dehydroxy Bromocelecoxib is a derivative of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound has garnered attention due to its potential anti-inflammatory and analgesic properties, making it a subject of various pharmacological studies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in therapeutic contexts.
This compound functions primarily as an inhibitor of the COX-2 enzyme, which plays a significant role in the inflammatory process by converting arachidonic acid into prostaglandins. The inhibition of COX-2 leads to a reduction in the production of these pro-inflammatory mediators, thereby alleviating pain and inflammation.
The biochemical pathway involves several key interactions:
- Binding Sites : COX enzymes have distinct binding sites for substrates and inhibitors. This compound interacts with these sites, particularly the active site and peroxidase site, which are crucial for its inhibitory action .
- Selectivity : Compared to COX-1, which is involved in maintaining gastric mucosa and renal function, COX-2 is primarily associated with inflammatory responses. This compound exhibits a higher selectivity for COX-2, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory effects. Experimental studies have shown that it effectively reduces levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions in vitro, outperforming traditional anti-inflammatory agents like indomethacin .
Efficacy in Pain Models
In vivo studies have reported that this compound provides substantial pain relief in various animal models. For instance, it exhibited a 64.28% inhibition rate in inflammatory pain models, compared to 57.14% for celecoxib .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Chronic Pain Management : A longitudinal study involving patients with chronic osteoarthritis demonstrated improved pain scores and functional outcomes following treatment with this compound over a 12-week period.
- Post-surgical Inflammation : In a cohort of post-operative patients, administration of this compound resulted in reduced swelling and pain compared to placebo controls, suggesting its efficacy in managing post-surgical inflammation.
Comparative Analysis
The following table summarizes the biological activity and selectivity of this compound compared to other COX inhibitors:
Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index | Anti-inflammatory Efficacy (%) |
---|---|---|---|---|
This compound | Low | High | 10.73 | 64.28 |
Celecoxib | Moderate | High | 9.51 | 57.14 |
Indomethacin | High | Moderate | 1.5 | 50.00 |
特性
分子式 |
C17H13BrF3N3O2S |
---|---|
分子量 |
460.3 g/mol |
IUPAC名 |
4-[5-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H13BrF3N3O2S/c18-10-11-1-3-12(4-2-11)15-9-16(17(19,20)21)23-24(15)13-5-7-14(8-6-13)27(22,25)26/h1-9H,10H2,(H2,22,25,26) |
InChIキー |
MRBRJRAADVUUOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CBr)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。